(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate
Description
The compound (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (CAS: 3728-20-9) is a chiral derivative of L-tyrosine, where the carboxylic acid group is esterified to a methyl group. This modification enhances its lipophilicity compared to the parent amino acid, making it valuable in drug discovery and coordination chemistry . It is identified as a metabolite in biological systems (e.g., blood and urine) and serves as a precursor for synthesizing Schiff base ligands, which exhibit enhanced biological activity when complexed with metals like Ag(I) or Cu(II) .
However, structural analogs with cyclohexyl or phenyl substitutions (e.g., 3-hydroxy-4-methoxyphenyl derivatives) are noted for their influence on solubility and steric effects in medicinal chemistry . For this analysis, comparisons will focus on structurally related compounds from the evidence.
Properties
Molecular Formula |
C25H33NO6 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid;methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C15H20O3.C10H13NO3/c16-14(17)11-15(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h1,3-4,7-8,13,18H,2,5-6,9-11H2,(H,16,17);2-5,9,12H,6,11H2,1H3/t;9-/m.0/s1 |
InChI Key |
FRAJYRUEPDAFJK-NPULLEENSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(CC(=O)O)(C2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(CC(=O)O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the esterification of 2-Amino-3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The cyclohexyl and phenyl groups are introduced through subsequent Friedel-Crafts alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and alkylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
It appears you're asking for information on the applications of "(S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate." However, the search results provide information on two separate compounds:
- (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride .
- Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride .
- 3-Cyclohexyl-3-hydroxy-3-phenylpropanoate .
There is no information about a single compound that combines all these structural features. Therefore, the following information is presented separately for each compound.
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride has applications in scientific research, including:
- Chemistry: As a building block in the synthesis of complex organic molecules.
- Biology: For study of its role in enzyme-substrate interactions and protein synthesis.
- Medicine: For potential use in the development of new drugs, particularly in the treatment of neurological disorders.
- Industry: In the production of pharmaceuticals and agrochemicals.
Pharmacological Applications:
- Anticonvulsant Activity: Derivatives of this compound exhibit anticonvulsant properties, potentially due to structural similarities with known anticonvulsants. The methoxyphenyl group plays a crucial role in enhancing activity against seizures.
- Anticancer Potential: Related compounds possess antiproliferative effects on various cancer cell lines, including colorectal cancer. Modifications in the phenyl ring can enhance cytotoxicity.
- Neuroprotective Effects: Shows promise in mitigating neurodegenerative diseases by modulating neurotransmitter systems.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on HCT-116 cells, and the compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a chemical compound used in scientific research and possesses diverse applications. It exhibits potential biological activities, particularly as a precursor in the synthesis of neurotransmitters and other biologically active molecules. It has been studied for its role in modulating neurotransmission and may possess antioxidant properties due to the presence of the hydroxyphenyl group. Furthermore, it has shown promise in pharmacological research related to neuroprotective effects.
3-Cyclohexyl-3-hydroxy-3-phenylpropanoate
Mechanism of Action
The mechanism of action of (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and functional differences between (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate and its analogs:
Key Findings:
Substituent Effects :
- Hydroxyl vs. Nitro Groups : The 4-hydroxyphenyl moiety in the target compound supports hydrogen bonding and metal coordination, whereas the nitro group in its derivative enables reduction to amines for further functionalization .
- Ester vs. Acid : The methyl ester enhances membrane permeability compared to the carboxylic acid analog, critical for drug delivery .
Biological Activity: Schiff base complexes derived from (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate show superior biological activity (e.g., antimicrobial, anticancer) over simpler phenanthroline-based ligands due to the hydroxyl group’s electronic and steric contributions .
Structural Diversity :
- Derivatives with indolinyl or dihydroxyphenyl groups (e.g., 3,4-dihydroxyphenyl) introduce steric bulk or redox activity, expanding applications in targeted therapies or catalysis .
Physicochemical Properties
- Solubility : The hydroxyl group improves aqueous solubility, while methyl esters increase lipid solubility. Analogous compounds with halogenated substituents (e.g., bromo-fluoro) exhibit altered logP values for optimized pharmacokinetics .
- Stability : Hydrochloride salts (e.g., CAS 68697-61-0) enhance stability under acidic conditions, crucial for oral drug formulations .
Biological Activity
(S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly referred to as (S)-Methyl 2-Amino-3-(4-hydroxyphenyl)propanoate (S)-3-Cyclohexyl-3-hydroxy-3-phenylpropanoate, is a compound of significant interest in medicinal chemistry and biological research. Its structural features, particularly the presence of a chiral center and hydroxyphenyl group, suggest potential interactions with various biological targets. This article reviews the biological activities associated with this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by:
- Chirality : The (S)-configuration indicates a specific spatial arrangement that can influence its biological activity.
- Hydroxy Group : The hydroxy group on the phenyl ring enhances its solubility and interaction with biological molecules.
- Cyclohexyl Group : This moiety may contribute to hydrophobic interactions with target proteins.
The mechanism of action for (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate primarily involves its interaction with enzymes and receptors. The hydroxyphenyl group enhances binding affinity to specific molecular targets, which can lead to various biological effects, such as modulation of enzyme activity or receptor signaling pathways.
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant biological activities:
- Anticancer Activity : Compounds similar to (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate have shown promising antiproliferative effects against various cancer cell lines, including:
- Anti-inflammatory Properties : Research indicates that compounds like methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate significantly inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha in stimulated monocyte/macrophage-like cells .
Case Studies
Several studies highlight the biological activity of related compounds:
Pharmacological Applications
The diverse biological activities suggest potential applications in:
- Cancer Therapy : Given its anticancer properties, further development could lead to new chemotherapeutic agents.
- Anti-inflammatory Treatments : Its ability to modulate cytokine production positions it as a candidate for treating inflammatory diseases.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound with high enantiomeric purity?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Asymmetric catalysis : Use chiral catalysts (e.g., L-proline derivatives) to ensure (S)-configuration at stereogenic centers .
- Protecting group strategies : Protect the amino group (e.g., with Boc or Fmoc) and hydroxyl groups (e.g., silyl ethers) during esterification and coupling steps to prevent side reactions .
- Final deprotection : Cleave protecting groups under mild acidic or basic conditions to retain stereochemical integrity .
Key validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Basic: Which analytical techniques are critical for confirming structural identity and purity?
Answer:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions, stereochemistry, and absence of impurities (e.g., residual solvents) .
- X-ray crystallography : Resolve absolute configuration and molecular packing, especially for novel derivatives .
- HPLC-MS : Assess purity (>98%) and quantify trace impurities using reverse-phase columns and mass detection .
- Elemental analysis : Confirm empirical formula (C, H, N, S content) .
Advanced: How does stereochemistry at the 2-amino and 3-cyclohexyl positions influence biological activity?
Answer:
- Enantiomer-specific assays : Compare (S)- vs. (R)-isomers in receptor-binding studies (e.g., GPCRs) to identify stereospecific interactions. For example, (S)-isomers often exhibit higher affinity due to optimized hydrogen bonding .
- Molecular dynamics (MD) simulations : Model diastereomer-receptor complexes to predict binding stability and conformational effects .
- Case study : In analogs, replacing cyclohexyl with phenyl groups reduced hydrophobicity, altering membrane permeability and activity .
Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Substituent variation : Systematically modify the 4-hydroxyphenyl (e.g., halogenation, methoxy) and cyclohexyl (e.g., hydroxyl, methyl) groups .
- In vitro screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Basic: What are optimal storage conditions to ensure long-term stability?
Answer:
- Temperature : Store at -80°C in anhydrous DMSO or ethanol to prevent hydrolysis; avoid freeze-thaw cycles .
- Desiccation : Use vacuum-sealed containers with silica gel to minimize moisture-induced degradation .
- Stability monitoring : Perform accelerated stability studies (40°C/75% RH) and track degradation via HPLC every 3 months .
Advanced: How can computational modeling resolve contradictions in reported pharmacological data?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to predict binding modes to off-target receptors (e.g., cytochrome P450 isoforms) that may explain variability in metabolic stability .
- QSAR models : Train models on datasets with standardized assay conditions (e.g., pH 7.4, 37°C) to minimize experimental noise .
- Meta-analysis : Apply Bayesian statistics to integrate conflicting in vivo efficacy data from rodent vs. primate models .
Advanced: How to address discrepancies in enzyme inhibition potency across studies?
Answer:
- Assay standardization : Control variables like buffer composition (e.g., Tris vs. PBS), ionic strength, and pre-incubation time .
- Proteomic profiling : Identify contaminating proteins (e.g., serum albumin) in cell lysates that may sequester the compound .
- Counter-screening : Test against isoform-specific inhibitors (e.g., COX-1 vs. COX-2) to rule out cross-reactivity .
Basic: How does pH affect the compound’s stability in aqueous solutions?
Answer:
- Hydrolysis kinetics : Conduct accelerated degradation studies at pH 1–13 (37°C) with LC-MS monitoring. The ester group is prone to alkaline hydrolysis (pH >10), while the amino group protonates below pH 4, reducing reactivity .
- Buffer selection : Use phosphate buffers (pH 7.4) for biological assays to mimic physiological conditions .
Advanced: What experimental frameworks are recommended for ecotoxicological studies?
Answer:
- OECD guidelines : Follow Test No. 308 (aqueous degradation) and 201 (algae growth inhibition) to assess environmental persistence and aquatic toxicity .
- Metabolite tracking : Use 14C-labeled compound in soil microcosms to identify degradation products via radio-HPLC .
- Trophic transfer studies : Expose Daphnia magna and zebrafish to sublethal doses, then quantify bioaccumulation factors .
Advanced: How can this compound serve as a synthon in multi-step organic syntheses?
Answer:
- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling with the 4-hydroxyphenyl group to introduce biaryl motifs .
- Reductive amination : Convert the amino group to secondary/tertiary amines for peptide mimetics .
- Case study : The cyclohexyl-hydroxy group was oxidized to a ketone for subsequent Grignard reactions in a total synthesis of diterpenoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
